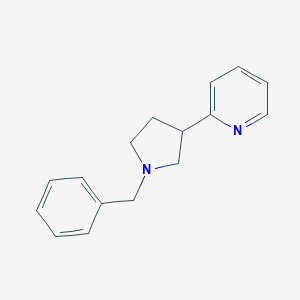

2-(1-Benzylpyrrolidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)12-18-11-9-15(13-18)16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPFYXCQPUZKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449731 | |

| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145105-04-0 | |

| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Benzylpyrrolidin 3 Yl Pyridine and Analogues

Strategic Approaches for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine core is a pivotal step in the synthesis of 2-(1-benzylpyrrolidin-3-yl)pyridine. Various methodologies, including transition-metal-catalyzed reactions, organocatalytic routes, and cycloaddition strategies, have been developed to achieve this transformation with high efficiency and stereocontrol. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis offers powerful tools for the construction of the pyrrolidine ring, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. mdpi.comresearchgate.net

Palladium-Catalyzed Carboamination Strategies

Palladium-catalyzed carboamination has emerged as a robust method for synthesizing substituted pyrrolidines. nih.govnih.gov This approach involves the intramolecular cyclization of an unsaturated amine onto a palladium-activated alkene, followed by a carbon-carbon bond-forming event. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. nih.govnih.gov

A key advantage of this methodology is the ability to generate multiple stereocenters in a single step with a high degree of control. nih.gov For instance, the reaction of N-protected γ-aminoalkenes with aryl or alkenyl halides can lead to the formation of highly functionalized pyrrolidines. nih.govnih.gov The mechanism is believed to proceed through the syn-insertion of the alkene into a palladium-nitrogen bond of an intermediate complex, followed by reductive elimination to yield the pyrrolidine product. nih.govacs.org The choice of ligand and reaction conditions can significantly influence the yield and enantioselectivity of the transformation. semanticscholar.org For example, the use of specific phosphine ligands like Xu-Phos has been shown to afford pyrrolidines in good yields and with high enantiomeric excess. semanticscholar.org

The scope of this reaction is broad, tolerating a variety of functional groups on both the aminoalkene and the aryl/alkenyl halide, making it a versatile tool for the synthesis of diverse pyrrolidine analogues. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / (S)-Tol-BINAP | N-Boc-pent-4-enylamine, 2-bromonaphthalene | 2-(naphthalen-2-ylmethyl)pyrrolidine | 75 | 94 |

| Pd₂ (dba)₃ / (S,Rs)-Xu4 | N-Boc-pent-4-enylamine, various aryl bromides | Substituted pyrrolidines | up to 97 | up to 97 |

This table presents selected examples of palladium-catalyzed carboamination reactions for the synthesis of pyrrolidines. nih.govsemanticscholar.org

Rhodium-Catalyzed Asymmetric Hydrogenation for Chiral Pyrrolidines

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for the synthesis of chiral pyrrolidines from prochiral precursors such as enamides. nih.govrsc.orgacs.org This method relies on the use of a chiral rhodium complex, typically formed in situ from a rhodium precursor and a chiral phosphine ligand, to catalyze the addition of hydrogen across a double bond with high enantioselectivity. nih.govrsc.org

The development of novel chiral ligands has been instrumental in advancing this field. nih.govunl.edu For instance, ferrocene-based ligands and bisphosphine-thiourea ligands have demonstrated excellent performance in the rhodium-catalyzed asymmetric hydrogenation of various unsaturated substrates, leading to the formation of chiral cyclic compounds with high yields and enantioselectivities. nih.govrsc.org The interaction between the substrate and the catalyst, often involving hydrogen bonding, plays a crucial role in achieving high levels of stereocontrol. rsc.org

This methodology is particularly valuable for the synthesis of enantiomerically pure pyrrolidine derivatives, which are important building blocks for pharmaceuticals and other biologically active molecules. rsc.org

| Catalyst System | Substrate Type | Product Type | ee (%) |

|---|---|---|---|

| [Rh(COD)₂]OTf / Chiral Ferrocenyl Ligand | α-Aryl Enamides | Chiral Amines | up to 97.7 |

| Rh / ZhaoPhos | Exocyclic α,β-unsaturated carbonyls | Chiral cyclic ketones/lactams | up to 99 |

This table highlights the effectiveness of rhodium-catalyzed asymmetric hydrogenation in producing chiral pyrrolidines and related structures. nih.govrsc.org

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-catalyzed transformations for the synthesis of pyrrolidines. mdpi.combenthamdirect.comdntb.gov.ua These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive heavy metals. benthamdirect.comacs.org

One notable organocatalytic approach involves the enantioselective one-pot synthesis of pyrrolidine core structures starting from readily available materials like glycine (B1666218) esters. researchgate.netacs.org This strategy can combine several organocatalytic reactions, such as conjugate additions and reductive aminations, to build the pyrrolidine ring with high stereocontrol. acs.org The operational simplicity, ready availability of catalysts, and low toxicity associated with organocatalysis make it a highly attractive method. benthamdirect.comacs.org

Metal-free routes often rely on the generation of reactive intermediates that undergo cyclization to form the pyrrolidine ring. For instance, the reaction of chalcones with N-benzylidene benzylamine (B48309) can lead to the formation of pyrrolidines through a 1,3-anionic cyclization mechanism. researchgate.net

Applications of [3+2] Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] cycloaddition reactions are a highly efficient and atom-economical method for the construction of five-membered rings, including pyrrolidines. researchgate.netumich.edu This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). rsc.org

A common approach involves the use of azomethine ylides as the 1,3-dipole, which can be generated in situ from various precursors such as α-amino acids or their esters. mdpi.comnih.gov These ylides then react with a suitable alkene (the dipolarophile) to afford the pyrrolidine ring. acs.org The reaction can be highly regio- and diastereoselective, allowing for the synthesis of complex, densely substituted pyrrolidines. rsc.orgacs.org

These cycloaddition reactions can be promoted by various catalysts, including metal salts and organocatalysts, and can be performed as multicomponent reactions, further enhancing their synthetic utility. rsc.orgnih.gov For example, a three-component reaction of a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can provide a direct route to spirooxindole-pyrrolidines. rsc.orgnih.gov

Installation and Derivatization of the N1-Benzyl Moiety on the Pyrrolidine Core

The N-benzyl group is a common protecting group and a key structural motif in many biologically active pyrrolidine derivatives. Its installation and subsequent derivatization are crucial steps in the synthesis of compounds like this compound. nih.govnih.gov

The most straightforward method for introducing the benzyl (B1604629) group is through N-alkylation of a pre-formed pyrrolidine ring with a benzyl halide, such as benzyl bromide, in the presence of a base. researchgate.net Alternatively, reductive amination of a pyrrolidine with benzaldehyde (B42025) can also be employed. chemrxiv.org For instance, N-benzyl-3-hydroxymethyl-pyrrolidine can be synthesized by the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid with lithium aluminum hydride. prepchem.com

In some synthetic strategies, the benzyl group is introduced early on and serves as a protecting group for the pyrrolidine nitrogen. nih.govnih.gov Late-stage debenzylation is then required to unmask the secondary amine for further functionalization or to obtain the final target molecule. nih.govnih.gov Palladium-catalyzed hydrogenation is a common method for N-debenzylation, although the conditions may need to be optimized, especially in the presence of other reducible functional groups. nih.gov For instance, the addition of acetic acid has been found to facilitate the debenzylation of N-Boc and N-benzyl double-protected 2-aminopyridine (B139424) derivatives. nih.govnih.gov

Methods for Pyridine (B92270) Moiety Incorporation at Pyrrolidine C3 Position

The introduction of a pyridine ring at the C3 position of a pyrrolidine scaffold is a critical step in the synthesis of this compound and its analogues. Various synthetic strategies have been developed to achieve this, often involving the coupling of a pre-formed pyrrolidine derivative with a pyridine-containing reagent.

One common approach involves the reaction of a 3-substituted pyrrolidine, such as a 3-halopyrrolidine or a pyrrolidine-3-one, with a pyridinyl organometallic reagent. For instance, a Grignard reagent or an organolithium reagent derived from a halopyridine can be reacted with a suitable N-protected pyrrolidin-3-one. The resulting tertiary alcohol can then be deoxygenated to afford the desired 3-pyridinylpyrrolidine.

Alternatively, transition metal-catalyzed cross-coupling reactions are widely employed. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are effective. In this context, a 3-halopyrrolidine derivative can be coupled with a pyridinylboronic acid or ester in the presence of a palladium catalyst and a suitable base. The choice of ligands for the palladium catalyst can be critical for achieving high yields and functional group tolerance. For example, the use of ligands like XantPhos has been reported in similar C-N bond forming reactions involving pyridine rings. mdpi.com

Another strategy involves the construction of the pyridine ring itself from a precursor attached to the pyrrolidine C3 position. This might involve condensation and cyclization reactions. For instance, a pyrrolidine derivative bearing a suitable three-carbon chain at the C3 position could undergo aza-Diels-Alder type reactions or other cyclization methods to form the pyridine ring.

The following table summarizes some of the general approaches for incorporating a pyridine moiety at the C3 position of a pyrrolidine ring:

| Method | Pyrrolidine Precursor | Pyridine Source | Key Reagents/Catalysts |

| Organometallic Addition | N-protected-pyrrolidin-3-one | Pyridinyl Grignard or Organolithium | --- |

| Suzuki-Miyaura Coupling | N-protected-3-halopyrrolidine | Pyridinylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | N-protected-3-aminopyrrolidine | Halopyridine | Palladium catalyst, Ligand (e.g., XantPhos), Base |

| Ring Synthesis | Pyrrolidine with acyclic precursor at C3 | --- | Various cyclization reagents |

Stereoselective Synthesis of this compound Stereoisomers

The 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-(1-Benzylpyrrolidin-3-yl)pyridine. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a key objective.

Stereoselective synthesis can be achieved through several approaches. One method is to start with a chiral precursor, a strategy often referred to as a "chiral pool" synthesis. For example, enantiomerically pure 3-hydroxypyrrolidine or other suitably functionalized pyrrolidine derivatives can be used as starting materials. The stereochemistry at the C3 position is thus pre-determined, and subsequent reactions are carried out in a way that preserves this stereocenter.

Another approach is asymmetric synthesis, where a prochiral precursor is converted into a chiral product using a chiral catalyst or reagent. For instance, the asymmetric reduction of an N-protected-3-(pyridin-2-yl)-2,3-dihydropyrrole could yield an enantiomerically enriched 3-(pyridin-2-yl)pyrrolidine. The choice of the chiral reducing agent or catalyst is critical for achieving high enantioselectivity.

Resolution of a racemic mixture is another common method to obtain pure stereoisomers. google.com In this process, the racemic mixture of this compound is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers.

The stereochemical outcome of the synthesis can be influenced by the specific reagents and reaction conditions. For example, in reactions involving nucleophilic addition to a pyrrolidin-3-one, the stereochemistry of the resulting alcohol can be controlled by the choice of the reducing agent and the steric bulk of the substituents on the pyrrolidine nitrogen.

The table below outlines the primary strategies for the stereoselective synthesis of this compound stereoisomers:

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material derived from natural sources (e.g., amino acids). | Availability of suitable chiral starting materials. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction converting a prochiral substrate to a chiral product. | Catalyst efficiency and enantioselectivity (ee%). |

| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Ease of attachment and removal of the auxiliary. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Efficiency of diastereomer separation; choice of resolving agent. google.com |

Structure Activity Relationship Sar Studies of 2 1 Benzylpyrrolidin 3 Yl Pyridine Analogues

Influence of N-Benzyl Substitutions on Molecular Interactions and Bioactivity Profiles

The N-benzyl group of the 2-(1-benzylpyrrolidin-3-yl)pyridine scaffold plays a significant role in orienting the molecule within a binding pocket and can engage in crucial hydrophobic and electronic interactions with the target receptor. SAR studies on related N-benzyl structures reveal that the nature and position of substituents on the phenyl ring can dramatically alter bioactivity.

Research on analogous compounds indicates that both the electronic properties and the size of substituents on the benzyl (B1604629) ring are critical. For instance, in a series of (R)-N-benzyl 2-acetamido-3-methoxypropionamide analogues, it was found that the 4'-benzylamide position can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov This suggests a preference for hydrophobic interactions in the binding pocket corresponding to this part of the molecule. The loss of activity with larger moieties indicates that steric hindrance can be a limiting factor. nih.gov

Further studies on different, but structurally related, scaffolds like benzylthioquinolinium salts have provided insights into the effects of electronic properties. nih.gov In these studies, substituents were chosen to represent different electronic (σ) and hydrophobic (π) characteristics. It was observed that substituents with negative σ values (electron-donating) and either positive or negative π values (hydrophobic or hydrophilic) could result in potent activity. nih.gov Specifically, analogues with para-substituents often displayed the highest potency, suggesting a specific directional interaction within the receptor. nih.gov For example, a para-methoxy group, which is electron-donating, was found to be equipotent to the unsubstituted analogue in that series. nih.gov

These findings collectively suggest that for this compound analogues, small, hydrophobic, and potentially electron-donating substituents on the benzyl ring, particularly at the para-position, may be favorable for bioactivity.

| Scaffold Type | Substitution Pattern | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| (R)-N-Benzyl 2-acetamido-propionamides | Small, non-polar, non-bulky groups | Pronounced anticonvulsant activity retained | nih.gov |

| (R)-N-Benzyl 2-acetamido-propionamides | Larger moieties | Loss of anticonvulsant activity | nih.gov |

| Benzylthioquinolinium Iodides | Para-methyl group | Potent activity against C. neoformans | nih.gov |

| Benzylthioquinolinium Iodides | Para-methoxy group | Potent activity, equipotent to unsubstituted analog | nih.gov |

Impact of Pyrrolidine (B122466) Ring Conformation and Substitution Patterns on Ligand-Target Recognition

The pyrrolidine ring is a key structural element, providing a three-dimensional framework that dictates the spatial orientation of the N-benzyl and pyridine (B92270) moieties. Its conformation and substitution patterns are critical for proper ligand-target recognition. nih.gov The non-planar nature of the saturated pyrrolidine ring allows it to adopt various "puckered" conformations, typically described as envelope or twisted forms. nih.gov

Substituents on the pyrrolidine ring can control the ring's pucker through stereoelectronic effects. For example, the electronegativity of a substituent at the C-4 position can favor either a Cγ-exo or Cγ-endo envelope conformation. nih.gov This conformational control is vital as it alters the relative positioning of the other parts of the molecule, thereby affecting how the ligand fits into its binding site. The stereochemistry of these substituents is equally important; different stereoisomers can lock the ring in distinct conformations, leading to vastly different biological profiles due to specific interactions with enantioselective protein targets. nih.gov

SAR analyses of other pyrrolidine-containing compounds have demonstrated the profound impact of substitution. In one series of pyrrolidine-2,5-dione analogues, the anticonvulsant activity was significantly influenced by the substituent at the C-3 position. nih.gov A non-aromatic, bulky group like a sec-butyl substituent at this position was found to positively affect the activity. nih.gov Furthermore, substituents at the C-2 position of the pyrrolidine ring can modulate the basicity of the nitrogen atom, which can be a critical factor for forming salt bridges or hydrogen bonds with the receptor. nih.gov The development of synthetic methods to create diverse pyrrolidine skeletons, such as through the ring contraction of pyridines, is crucial for exploring these SARs. nih.govresearchgate.net

| Scaffold Type | Modification | Observed Effect | Reference |

|---|---|---|---|

| Proline Analogues | Substitution at C-4 (e.g., fluorine) | Controls ring pucker (Cγ-exo vs. Cγ-endo) | nih.gov |

| Pyrrolidines | Substitution at C-2 | Shifts the basicity of the ring nitrogen | nih.gov |

| Pyrrolidine-2,5-diones | sec-Butyl group at C-3 | Positively influences anticonvulsant activity | nih.gov |

Role of Pyridine Ring Modifications and Linkage Position on Receptor Binding Affinity and Selectivity

The pyridine ring serves as a crucial hydrogen bond acceptor and can participate in various aromatic interactions, such as π-π stacking, with receptor residues. Modifications to this ring, including the introduction of substituents and altering its point of attachment to the pyrrolidine core, can significantly modulate binding affinity and selectivity.

Studies on analogous structures have shown that even minor changes to the pyridine ring can have a profound effect. For example, in a series of epibatidine (B1211577) analogues, substituting the pyridine ring with fluoro, bromo, or amino groups led to significant differences in binding affinity, functional potency, and efficacy at various neuronal nicotinic receptor subtypes. nih.gov Similarly, for analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in binding affinities (Ki values) that spanned a wide range from 0.15 nM to over 9,000 nM, highlighting the sensitivity of the receptor to the substitution pattern. researchgate.net In some cases, these modifications could convert an agonist into an antagonist, demonstrating the power of pyridine ring modification in tuning functional activity. researchgate.net

The nature and length of the linker connecting the core scaffold to the pyridine ring also play a critical role. In a series of 2-amino-pyridine derivatives with a benzyl-piperidine moiety (structurally related to the target compound), the length of the alkylamino linker between the piperidine (B6355638) and pyridine rings was crucial for affinity at sigma-1 (σ1) receptors. mdpi.com Increasing the linker length from n=0 (direct amino connection) to n=2 (ethylamino) or n=3 (propylamino) resulted in a significant increase in binding affinity. mdpi.com Furthermore, the introduction of a bulky phenyl group at the C4 position of the pyridine ring often led to a decrease in affinity, suggesting steric constraints in that region of the binding site. mdpi.com

| Scaffold Type | Modification | Effect on Binding/Activity | Reference |

|---|---|---|---|

| Epibatidine Analogues | Fluoro, Bromo, Amino substitutions on pyridine | Altered affinity and efficacy at nAChR subtypes | nih.gov |

| 3-(Pyrrolidinylmethoxy)pyridine Analogues | Substitution at various pyridine positions | Drastically changed binding affinity (0.15 to >9000 nM) and functional activity | researchgate.net |

| 2-{[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine Analogues | Increased alkyl linker length (n=0 to n=3) | Increased σ1 receptor affinity | mdpi.com |

| 2-{[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine Analogues | Phenyl group at C4 of pyridine | Decreased σ1 receptor affinity | mdpi.com |

Conformational Analysis and Elucidation of Bioactive Conformations in SAR Contexts

Understanding the three-dimensional structure and conformational preferences of this compound analogues is fundamental to interpreting their SAR. A molecule can exist as an equilibrium of multiple conformers, but typically only one or a small subset of these, known as the "bioactive conformation," is responsible for the interaction with a biological target. Elucidating this conformation provides a structural blueprint for designing more rigid analogues that are "pre-organized" for binding, which can lead to enhanced affinity and selectivity.

Conformational analysis utilizes a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and theoretical computational methods. These studies can reveal key structural features, like specific dihedral angles and intramolecular interactions, that stabilize the bioactive form. For example, in a study of pyridin-2-yl guanidine (B92328) derivatives, it was found that an intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium (B1211019) N-H group could lock the molecule into a specific, more stable rotamer. researchgate.net This conformational control was determined to be a key factor in its interaction with its target. researchgate.net

Applying this principle to this compound, one could hypothesize that specific, low-energy conformations dictated by the pyrrolidine ring pucker and the relative orientations of the benzyl and pyridine rings are required for optimal receptor engagement. Identifying these preferred conformations allows for a more refined SAR analysis, where the activity of different analogues can be correlated not just with their constituent parts, but with their ability to adopt the required three-dimensional shape. This knowledge is invaluable for moving beyond simple 2D SAR and into the realm of rational, structure-based drug design.

Molecular Interactions and Mechanistic Insights

Ligand Binding Studies with Defined Biological Targets

Ligand binding assays are fundamental in determining the affinity and selectivity of a compound for its biological targets. For 2-(1-Benzylpyrrolidin-3-yl)pyridine and its analogs, these studies have been instrumental in identifying key interactions with enzymes and receptors involved in various physiological and pathological processes.

Mechanistic Characterization of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

Derivatives of this compound have been investigated as potential cholinesterase inhibitors. For instance, a series of N-benzylpyridinium-based compounds, which share structural similarities, have demonstrated significant inhibitory activities against AChE, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov Kinetic studies of potent inhibitors from this class have revealed a mixed-type inhibition mechanism. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, a mode of action also observed with established drugs like donepezil (B133215) and tacrine. nih.gov

The inhibition of both AChE and BuChE is considered beneficial. While AChE is the primary enzyme for acetylcholine hydrolysis in the brain, BuChE also plays a role, particularly as Alzheimer's disease progresses. Dual inhibitors can therefore offer a more comprehensive therapeutic effect. nih.gov

Interactive Data Table: Cholinesterase Inhibition by Related Compounds

| Compound | Target Enzyme | IC50 | Inhibition Type |

| N-benzylpyridinium derivative 8a | AChE | ≤56 nM | Mixed |

| N-benzylpyridinium derivative 8b | AChE | ≤56 nM | Mixed |

| 2-benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | Not specified |

| 2-benzoylhydrazine-1-carboxamides | BuChE | from 22 µM | Not specified |

Investigation of Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. nih.gov Their inhibition is a promising strategy in cancer therapy, as it can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. nih.gov

While direct studies on this compound as a PARP inhibitor are not extensively documented in the provided results, the broader class of compounds containing benzimidazole (B57391) and pyrrolidine (B122466) moieties has been a focus of PARP inhibitor development. nih.govresearchgate.net For example, a series of benzimidazole carboxamide derivatives incorporating a pyrrolidine ring have shown potent inhibition of both PARP-1 and PARP-2, with IC50 values in the low nanomolar range, comparable to the reference drug veliparib. nih.gov The mechanism of these inhibitors involves competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site of the PARP enzyme. nih.gov

Exploration of Sigma Receptor (σ1R, σ2R) Binding Dynamics and Subtype Selectivity

Sigma receptors (σR), with their subtypes σ1R and σ2R, are involved in a variety of cellular functions and are considered important targets for the treatment of neurological disorders and cancer. nih.gov

A study on polyfunctionalized pyridines, which include the N-benzylpiperidine motif (structurally related to the N-benzylpyrrolidine in the subject compound), has identified compounds with high affinity for σ1R. nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 in the study) exhibited a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and showed significant selectivity over the σ2R subtype. nih.gov The binding of these ligands to sigma receptors is complex and can be influenced by the nature of the linker connecting the benzylpiperidine/pyrrolidine moiety to the rest of the molecule. nih.gov Interestingly, some compounds known to bind to sigma receptors have shown biological activity that is independent of this binding, suggesting they may have other molecular targets. nih.gov

Interactive Data Table: Sigma Receptor Binding Affinity of Related Pyridine (B92270) Derivatives

| Compound | Receptor Subtype | Ki (nM) |

| Compound 5 | hσ1R | 1.45 ± 0.43 |

| Compound 3 | hσ1R | ~3 |

| Compound 6 | hσ1R | ~3 |

| Compound 7 | hσ1R | ~3 |

Analysis of Interactions with Other Relevant Biological Macromolecules

The structural motif of this compound is found in compounds that interact with a range of other biological macromolecules. For instance, gold(III) complexes incorporating 2-(1-ethyl-benzyl)pyridine have been synthesized and shown to possess antimicrobial and antitumor properties. mdpi.com These complexes can interact with biological systems in both structural and functional capacities. mdpi.com Furthermore, a novel ligand, 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, and its copper(I) complexes have been shown to interact with DNA, exhibiting potential as artificial nucleases. researchgate.net These interactions are thought to involve the insertion of the planar aromatic rings between DNA base pairs and electrostatic attraction to the phosphate (B84403) backbone of DNA. researchgate.net

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational methods are powerful tools for understanding the interactions between a ligand and its biological target at an atomic level. These techniques can predict binding modes, estimate binding affinities, and provide insights into the structural basis of activity and selectivity.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. bas.bg This method has been widely applied to understand the interactions of compounds structurally related to this compound with their biological targets.

For cholinesterase inhibitors, docking studies have helped to visualize how these compounds fit into the active site of AChE and BuChE. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory potency. nih.gov

In the context of PARP inhibition, molecular docking has been used to explain the structure-activity relationships of benzimidazole carboxamide derivatives. nih.gov These studies can predict how the inhibitor orients itself in the catalytic domain and interacts with key amino acid residues.

For sigma receptor ligands, molecular docking has been instrumental in rationalizing the observed binding affinities and selectivities. For example, the high affinity of compound 5 for the σ1R was explained by a modeled complex where the substituted-pyridine moiety establishes π–anion interactions with Asp29, and the NH of the propargylamine (B41283) group forms a hydrogen bond with Glu73. nih.gov The binding energy scores from docking can often correlate with experimentally determined binding affinities. nih.gov

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic behavior of biomolecular systems at an atomic level. nih.gov These simulations are instrumental in understanding how a ligand, such as this compound, interacts with its biological target, and in assessing the stability of the resulting complex over time. nih.govnih.gov The primary goal of MD simulations in this context is to explore the conformational landscape of the protein-ligand complex and to evaluate the stability of the ligand's binding mode. nih.govresearchgate.net

The process begins with a known starting structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or computational docking. This static snapshot is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a defined period, effectively bringing the static picture to life. nih.gov This allows researchers to observe phenomena that are often hidden in static structural data, such as subtle conformational adjustments in the protein's binding pocket or changes in the ligand's orientation. nih.govacs.org

Key metrics are analyzed to interpret the results of an MD simulation:

Root Mean Square Deviation (RMSD): This is a fundamental measure of the average deviation of atomic positions between the simulated structure at a given time and a reference structure (usually the initial docked pose). A stable, low, and converging RMSD for the ligand suggests that it remains in its initial binding pose and the complex is stable. nih.govrsc.org Conversely, a high or fluctuating RMSD can indicate that the ligand is unstable in the binding pocket and may be exploring alternative binding modes or even dissociating. rsc.orgacs.org A stable protein-ligand complex is often considered to have an RMSD value of less than 2.0 Å during the simulation. acs.org

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual residues of the protein or atoms of the ligand. It helps to identify which parts of the system are the most mobile or flexible during the simulation. nih.gov High RMSF values in the binding site residues might indicate induced-fit effects upon ligand binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are continuously monitored. A stable hydrogen bond network throughout the simulation is a strong indicator of a stable and specific interaction. researchgate.net

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table represents the type of data that would be generated from an MD simulation to assess binding stability.

| Simulation Time (nanoseconds) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein Hydrogen Bonds | Key Interacting Residues (Hypothetical) |

| 0 | 0.0 | 0.0 | 3 | ASP120, TYR85 |

| 10 | 1.2 | 1.5 | 2-3 | ASP120, TYR85, PHE250 |

| 20 | 1.3 | 1.6 | 3 | ASP120, TYR85, PHE250 |

| 30 | 1.2 | 1.5 | 2-3 | ASP120, TYR85 |

| 40 | 1.4 | 1.7 | 2 | TYR85, PHE250 |

| 50 | 1.3 | 1.6 | 3 | ASP120, TYR85, PHE250 |

Note: The data in this table is for illustrative purposes only and does not represent experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Molecular Function

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. slideshare.netwikipedia.orgsysrevpharm.org The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule are responsible for its biological function. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: For each molecule in the data set, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. sciencepublishinggroup.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). ijapbjournal.comnih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using the test set and other validation techniques. mdpi.com

Although no specific QSAR models for this compound have been detailed in the searched literature, QSAR studies are frequently performed on pyridine derivatives. sciencepublishinggroup.com These studies provide valuable insights into which molecular features are crucial for their biological activity. For example, a QSAR model might reveal that increased hydrophobicity in a certain part of the molecule enhances activity, while bulky substituents in another region are detrimental.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

This table outlines the types of descriptors that would be relevant in a QSAR study of compounds structurally related to this compound.

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Relevance to Molecular Function |

| Electronic | Hammett sigma (σ) | Electron-donating/withdrawing nature of substituents. | Influences electrostatic interactions and hydrogen bonding capacity with the target protein. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Determines the fit of the molecule within the binding site; steric clashes can reduce activity. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. | Affects the ability to cross cell membranes and the strength of hydrophobic interactions in the binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Relates to membrane permeability and overall solubility. |

| 3D Descriptors | CoMFA/CoMSIA Fields | Steric and electrostatic fields around the molecule. | Provides a 3D map of favorable and unfavorable interaction regions for guiding structural modifications. nih.gov |

By analyzing the contribution of these descriptors in a QSAR model for a series of compounds including or related to this compound, researchers could predict how modifications to its structure—such as adding substituents to the benzyl (B1604629) or pyridine rings—would likely impact its biological function.

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Scaffolds Inspired by 2-(1-Benzylpyrrolidin-3-yl)pyridine

The rational design of new molecules is a cornerstone of modern drug discovery. nih.gov For scaffolds like this compound, future efforts will likely focus on systematic structural modifications to optimize interactions with biological targets. This involves a deep understanding of structure-activity relationships (SAR), where changes to the molecule's structure are correlated with changes in its biological effects.

Key areas for modification on the this compound scaffold include:

The Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties, lipophilicity, and metabolic stability. For instance, strategic functionalization of pyridine rings has been shown to enhance antibacterial activity in related compounds. nih.gov

The Pyrrolidine (B122466) Ring: The stereochemistry of the pyrrolidine ring is a critical factor. Synthesizing and evaluating individual enantiomers can lead to compounds with improved potency and reduced off-target effects. Constraining the core structure, as demonstrated in the design of other pyrrolidine-based agonists, can also improve selectivity and metabolic stability. nih.gov

The Benzyl (B1604629) Group: Modifications to the benzyl moiety, such as substitution on the phenyl ring or replacement with other aromatic or heteroaromatic systems, can significantly influence binding affinity and specificity for target proteins.

Computational modeling and docking studies will be instrumental in guiding these design efforts. By simulating how different analogues bind to the active sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted efficacy.

Table 1: Hypothetical Analogues and Rationale for Synthesis

| Analogue Name | Modification from Parent Compound | Rationale |

|---|---|---|

| 2-(1-(4-Chlorobenzyl)pyrrolidin-3-yl)pyridine | Addition of a chloro group to the benzyl ring | To explore the impact of electron-withdrawing groups on bioactivity and target interaction. |

| 2-(1-Benzylpyrrolidin-3-yl)-5-fluoropyridine | Addition of a fluoro group to the pyridine ring | To enhance metabolic stability and potentially alter binding affinity through halogen bonding. |

| (R)-2-(1-Benzylpyrrolidin-3-yl)pyridine | Isolation of the (R)-enantiomer | To investigate stereospecific interactions with chiral biological targets. |

In-depth Mechanistic Studies of Bioactivity for Newly Synthesized Analogues

Once novel analogues are synthesized, comprehensive mechanistic studies will be crucial to understand how they exert their biological effects. This goes beyond simple activity screening to elucidate the specific molecular pathways involved. For example, studies on related pyridine derivatives have successfully identified their roles as potent inhibitors of enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1) or as ligands for sigma receptors. nih.govmdpi.com

Future research should employ a multi-pronged approach:

Target Identification and Validation: Techniques such as affinity chromatography, proteomics, and genetic screening can be used to identify the primary biological targets of active analogues.

Binding Assays: Quantitative assays, including radioligand binding studies and surface plasmon resonance (SPR), will determine the binding affinity (e.g., Kᵢ or Kᴅ values) and kinetics of the interaction between the analogues and their targets.

Functional Assays: Cell-based assays are essential to confirm that binding to a target translates into a functional cellular response. This could involve measuring changes in enzyme activity, gene expression, or second messenger levels. For instance, researchers have used such assays to evaluate the anticonvulsant properties of new pyrrolidine-2,5-dione derivatives. nih.gov

Table 2: Potential Bioactivities and Mechanistic Assays

| Potential Bioactivity | Mechanistic Study/Assay | Example Finding from Related Compounds |

|---|---|---|

| Anticancer | Cell viability assays (e.g., MTT), apoptosis assays (e.g., caspase activity), kinase inhibition profiling. | Gold(III) complexes of 2-(1-ethylbenzyl)pyridine showed a significant reduction in the metabolic activity of colon cancer cells. mdpi.com |

| Antibacterial | Minimum Inhibitory Concentration (MIC) determination, bacterial morphology studies, biofilm formation assays. | 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong activity against Gram-positive bacteria and inhibited biofilm formation. nih.gov |

Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Interaction Profiling

Unambiguous characterization of newly synthesized analogues is fundamental to all subsequent studies. A suite of advanced analytical techniques will be required to confirm the structure, purity, and three-dimensional conformation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the precise connectivity and stereochemistry of the analogues. mdpi.com Detailed NMR analysis has been crucial for the full characterization of similar heterocyclic compounds. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the new compounds. researchgate.net Tandem MS (MS/MS) can be used to study fragmentation patterns, which aids in structural elucidation.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry. researchgate.net This technique offers unparalleled insight into the molecule's conformation, which is critical for understanding its interaction with biological targets.

Interaction Profiling: Techniques like Saturation Transfer Difference (STD) NMR and Isothermal Titration Calorimetry (ITC) can be used to study the binding of analogues to their target proteins directly in solution, providing valuable information about the binding epitope and thermodynamic parameters of the interaction.

Integration of Emerging Synthetic Methodologies in Pyrrolidine Chemistry for Enhanced Access to Complex Analogues

The synthesis of diverse and complex chemical libraries is often a bottleneck in the discovery process. The integration of modern synthetic methods can greatly enhance the efficiency and scope of analogue synthesis based on the this compound scaffold.

Future synthetic strategies will likely incorporate:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. tandfonline.com The [3+2] cycloaddition reaction is a powerful MCR for constructing polysubstituted pyrrolidine rings. tandfonline.com

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks can offer improved safety, scalability, and control over reaction parameters. This is particularly advantageous for reactions that are highly exothermic or use hazardous reagents.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a rapidly developing area that allows for the modification of molecules at positions that are otherwise difficult to access. This could be used to directly substitute the pyridine or benzyl rings of the core scaffold.

Biocatalysis: The use of enzymes as catalysts can provide unparalleled stereoselectivity in the synthesis of chiral molecules, such as the enantiomerically pure pyrrolidine core.

Table 4: Emerging Synthetic Methodologies for Analogue Synthesis

| Methodology | Description | Advantage for Pyrrolidine Chemistry |

|---|---|---|

| Multicomponent Reactions | Combining three or more starting materials in a single synthetic operation. | Rapidly builds molecular complexity and allows for the creation of large, diverse libraries of pyrrolidine derivatives. tandfonline.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. | Enhanced reaction control, improved safety, and easier scalability for producing larger quantities of lead compounds. |

| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Allows for late-stage functionalization of the scaffold, enabling rapid exploration of SAR without redesigning the entire synthesis. |

Q & A

Q. What are the established synthetic routes for 2-(1-benzylpyrrolidin-3-yl)pyridine, and how can researchers optimize reaction yields?

Methodological Answer:

- Multi-component reactions (MCRs): Utilize Ugi or Passerini reactions to assemble the pyrrolidine-pyridine scaffold. For example, coupling benzylamine derivatives with pyridine precursors under acidic conditions can yield the target compound. Optimize yields by adjusting stoichiometry (e.g., 1.2:1 ratio of amine to carbonyl reagent) and using catalysts like InCl₃ or Zn(OTf)₂ .

- Post-functionalization: Modify pre-synthesized pyrrolidine intermediates via alkylation or reductive amination. For instance, benzylation of 3-pyridinylpyrrolidine using benzyl bromide in DMF with K₂CO₃ at 80°C achieves >75% yield .

- Key analytical validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using -NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-validation: Compare -NMR, -NMR, and HRMS data with computational predictions (e.g., Gaussian 09 at B3LYP/6-31G* level). Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .

- X-ray crystallography: Resolve ambiguities in stereochemistry by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing diffraction patterns. For example, the dihedral angle between pyridine and pyrrolidine rings is typically 45–55° .

- Dynamic NMR studies: Use variable-temperature NMR to detect conformational flexibility in the benzyl-pyrrolidine moiety, which may explain split signals .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in coordination chemistry or catalysis?

Methodological Answer:

- Ligand design: The pyridine nitrogen and pyrrolidine tertiary amine can act as bidentate ligands. Study coordination modes with transition metals (e.g., Cu(II) or Pd(II)) using UV-Vis spectroscopy and cyclic voltammetry. For example, λmax shifts from 300 nm (free ligand) to 350 nm (metal complex) indicate charge-transfer transitions .

- Computational modeling: Perform DFT calculations (e.g., using ORCA) to analyze electron density distribution and predict binding affinities. The HOMO of the pyrrolidine ring (−5.2 eV) suggests nucleophilic reactivity at the benzyl group .

Q. How does this compound interact with indoor surfaces, and what implications does this have for environmental chemistry?

Methodological Answer:

- Adsorption studies: Use quartz crystal microbalance (QCM) measurements to quantify adsorption on silica or cellulose surfaces. For instance, the compound exhibits Langmuir-type adsorption with Δf ≈ −25 Hz at 25°C, indicating monolayer formation .

- Reactivity with oxidants: Expose surface-adsorbed compounds to ozone (50 ppb) in a flow reactor and monitor degradation products via ToF-SIMS. Secondary products like pyridine-N-oxide suggest oxidation at the aromatic ring .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer:

- Bioisosteric replacement: Synthesize analogs by replacing the benzyl group with substituted aryl or heteroaryl groups. Test antimicrobial activity against S. aureus (MIC values) and correlate with LogP (e.g., optimal LogP = 2.5–3.5 for blood-brain barrier penetration) .

- Molecular docking: Use AutoDock Vina to predict binding to dopamine D2 receptors. The pyrrolidine nitrogen shows hydrogen bonding with Asp114 (binding energy ≈ −8.2 kcal/mol) .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management: Neutralize spills with activated carbon or vermiculite, and dispose as hazardous waste (EPA code D001) .

- Storage: Store under argon at −20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.